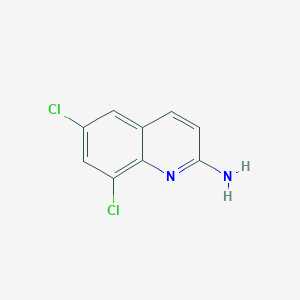

6,8-Dichloroquinolin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2N2 |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

6,8-dichloroquinolin-2-amine |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H,(H2,12,13) |

InChI Key |

XDEPOYCLNVDBNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)Cl)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 6,8 Dichloroquinolin 2 Amine and Analogous Structures

Established Quinoline (B57606) Ring Formation Protocols Applicable to Halogenated Aminoquinolines

The synthesis of halogenated aminoquinolines, such as 6,8-dichloroquinolin-2-amine, relies on established protocols for forming the fundamental quinoline ring system. These methods are adaptable to precursors bearing halogen and amino functionalities, allowing for the construction of these specifically substituted heterocyclic compounds.

Friedländer Condensation: Catalytic and Non-Catalytic Approaches

The Friedländer synthesis is a cornerstone method for quinoline formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration step. arabjchem.orgscribd.comscispace.com This reaction can be catalyzed by either acids or bases, or in some cases, proceed thermally at high temperatures without a catalyst. nih.govwikipedia.org Acid catalysis, employing Brønsted or Lewis acids, is often more effective, particularly when the reactant is a less reactive 2-aminoaryl ketone. nih.govwikipedia.orgtandfonline.com The versatility of this reaction allows for the theoretical synthesis of this compound by reacting a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a carbonyl compound that can provide the C2-N1 fragment of the quinoline ring.

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the 2-amino substituted carbonyl compound and the α-methylene ketone, followed by cyclization and dehydration to form the quinoline. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction to yield the final product. wikipedia.org

Modern advancements in catalysis have significantly enhanced the efficiency and environmental compatibility of the Friedländer condensation.

Nanocatalysts have emerged as highly effective heterogeneous catalysts. Systems such as Li⁺ modified nanoporous Na⁺-montmorillonite facilitate the solvent-free synthesis of polysubstituted quinolines with high yields and the convenience of catalyst recovery and reuse. kashanu.ac.ir Other notable nanocatalysts include silica (B1680970) sulfuric acid, nanocrystalline alumina (B75360) (Nano-Al₂O₃), titania nanomaterials (nano-TiO₂), and magnetic nanoparticles like Fe₃O₄@SiO₂-SO₃H, which often enable reactions under solvent-free conditions with excellent product yields. semanticscholar.orgresearchgate.net Cobalt oxide nanoparticles supported on carbon have also been reported as efficient, eco-sustainable catalysts for this transformation. rsc.org

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Li⁺ modified nanoporous Na⁺-montmorillonite | 2-aminobenzophenone, Acetylacetone | Solvent-free, 0.06 g catalyst | 95% | kashanu.ac.ir |

| Silica sulfuric acid (SSA) | 2-aminoarylketone, Active methylene (B1212753) compound | Solvent-free, Microwave (900W) | Good to Excellent | semanticscholar.org |

| Nano-TiO₂ (16 nm) | 2-aminobenzophenone, Ethyl acetoacetate | Solvent-free | High | researchgate.net |

| Cobalt oxide-carbon nanocatalyst | 2-aminoacetophenone, Ethyl acetoacetate | Solvent-free, 100 °C | >99% | rsc.org |

Ionic Liquids (ILs) serve a dual role as both solvents and catalysts, promoting green chemistry principles through their recyclability. nih.gov SO₃H-functionalized ionic liquids are particularly effective water-tolerant Brønsted acid catalysts, achieving high yields in aqueous media. acs.orgbenthamdirect.com For instance, 1-methyl-3-(3-triethoxysilylpropyl)-1H-imidazol-3-ium hydrogensulfate immobilized on magnetic nanoparticles (MNP-IL-HSO₄) has been used as a highly efficient and recyclable catalyst under solvent-free conditions. orgchemres.org In some applications, enzymes like α-chymotrypsin have been used in ionic liquid-aqueous solutions to catalyze the Friedländer reaction, providing an eco-friendly biocatalytic route. mdpi.comnih.gov

| Catalyst System | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| SO₃H-functionalized IL | 2-aminoaryl ketones, β-ketoesters/ketones | Water, 70 °C | 85-98% | acs.org |

| [bmim]HSO₄ | 2-aminobenzophenone, Ethyl acetoacetate | Solvent-free, 70 °C | 78% | nih.gov |

| α-chymotrypsin in [EMIM][BF₄]/H₂O | 2-aminoacetophenone, Ethyl acetoacetate | 50% IL solution, 60 °C | High | mdpi.com |

| MNP-IL-HSO₄ | o-aminoaryl ketones, α-methylene carbonyls | Solvent-free | High | orgchemres.org |

Metal-Organic Frameworks (MOFs) are utilized as heterogeneous Lewis acid catalysts. Copper(II)-based MOFs, such as Cu₃(BTC)₂ (also known as HKUST-1 or Basolite C300), are particularly effective due to their high concentration of accessible Cu²⁺ Lewis acid sites. rsc.orgresearchgate.net These MOFs catalyze the condensation under mild, often solvent-free, conditions, yielding polysubstituted quinolines with excellent efficiency. rsc.orgresearchgate.net Functionalized MOFs, like the hydrazine-functionalized UiO-66(Hf), have also been developed and successfully employed as stable, reusable catalysts for the Friedländer reaction, achieving high product yields at moderate temperatures. rsc.orgresearchgate.net

The application of microwave irradiation significantly accelerates the Friedländer synthesis, drastically reducing reaction times from hours or even days to mere minutes. nih.govtandfonline.com This enhancement is attributed to the efficient and rapid heating of the reaction mixture. Microwave-assisted protocols have been successfully developed using various catalysts, including solid acids like montmorillonite (B579905) KSF clay under solvent-free conditions. tandfonline.com In one approach, neat acetic acid served as both the solvent and catalyst, allowing for quinoline synthesis in as little as five minutes at 160 °C under microwave irradiation. nih.gov This method provides a rapid and efficient green modification of the traditional Friedländer methodology, applicable to a diverse range of ketones. scribd.comnih.gov

Heterogeneous solid acid catalysts are highly valued in Friedländer synthesis due to their environmental and economic advantages, such as ease of separation and reusability. arabjchem.orgwalshmedicalmedia.com A variety of solid acids have been proven effective, including:

Clays and Minerals: Montmorillonite K-10 and zeolites have been used to catalyze the condensation of 2-aminoarylketones with carbonyl compounds in ethanol (B145695), offering mild conditions and short reaction times. arabjchem.orgnih.gov

Sulfated Metal Oxides: Nano-crystalline sulfated zirconia (SZ) is another efficient solid acid catalyst for this transformation. arabjchem.orgnih.gov

Silica-Based Acids: Catalysts like P₂O₅/SiO₂ and silica sulfuric acid are effective under solvent-free conditions. semanticscholar.orgresearchgate.net

Biodegradable Catalysts: In a push towards greener chemistry, renewable and biodegradable solid acid catalysts like sulfonated cellulose (B213188) and starch have been successfully employed, proving highly efficient under solvent-free conditions at 100 °C. researchgate.net

Other Brønsted Acids: Sulfamic acid has been highlighted as a stable, inexpensive, and recyclable solid acid catalyst for quinoline synthesis. walshmedicalmedia.comwalshmedicalmedia.com

Multicomponent Reaction Strategies for Polysubstituted Quinoline Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical pathway to complex molecules like polysubstituted quinolines. rsc.orgresearchgate.net These strategies allow for the rapid generation of molecular diversity from simple starting materials.

Several types of MCRs are applicable to quinoline synthesis:

Povarov-type Reactions: A microwave-assisted, Povarov-type MCR involving anilines, alkynes, and paraformaldehyde has been developed. rsc.org This [4+2] cycloaddition is promoted by camphor (B46023) sulphonic acid (CSA) and proceeds without a metal catalyst.

Copper-Catalyzed MCRs: Copper(II) triflate has been used to catalyze a three-component reaction between anilines, aryl aldehydes, and styrene (B11656) oxides to produce 2,3-diarylquinoline derivatives. researchgate.net

Titanium-Catalyzed Coupling: A one-pot procedure involving a titanium-catalyzed three-component coupling can generate N-aryl-1,3-diimine tautomers, which upon treatment with acetic acid, cyclize to form quinoline derivatives. acs.org This method is versatile, accommodating substituted anilines and heterocyclic amines to create a variety of fused-ring systems. acs.org

These MCR strategies provide a powerful tool for constructing complex quinoline frameworks, including those with substitution patterns analogous to this compound, in a single, efficient step.

Oxidative Annulation Approaches

Oxidative annulation represents an alternative and powerful strategy for quinoline synthesis, often proceeding through C-H bond activation. mdpi.comresearchgate.net These methods typically involve the coupling of anilines with various partners, followed by an oxidative cyclization to form the aromatic quinoline ring.

Key examples of oxidative annulation include:

Rhodium-Catalyzed Annulation: Rh(III) catalysts can achieve the selective synthesis of quinolines through the oxidative annulation of functionalized pyridines with two alkyne molecules, using Cu(OAc)₂ as an oxidant. acs.org

Potassium Persulfate-Mediated Synthesis: An efficient strategy uses K₂S₂O₈ to promote the oxidative annulation of anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO), where DMSO serves as a methine (═CH−) source to form 4-arylquinolines. nih.gov

Chloranil-Promoted Annulation: Chloranil, a recyclable oxidant, can be used for the oxidative annulation of o-allylanilines to yield 2,4-diarylquinolines. organic-chemistry.org A one-pot version of this reaction allows for the synthesis from anilines and 1,3-diarylpropenes. organic-chemistry.org

Transition-Metal-Free Cycloisomerization: An efficient synthesis of 2-aryl-4-substituted quinolines has been developed from o-cinnamylanilines via a regioselective intramolecular oxidative cyclization, using KOtBu as a mediator and DMSO as both the solvent and oxidant at room temperature. acs.org

These oxidative methods provide diverse pathways to functionalized quinolines, highlighting the ongoing innovation in heterocyclic synthesis. mdpi.com

Superacid-Mediated Cyclization Reactions

Superacids, defined as acids with an acidity greater than 100% sulfuric acid, can promote cyclization reactions that are otherwise difficult to achieve. wikipedia.org In the context of quinoline synthesis, superacid-mediated reactions provide a powerful tool for constructing the heterocyclic ring system.

Detailed research has shown that vinylogous imines, prepared from anilines and cinnamaldehydes, undergo cyclization in superacidic media to yield quinoline derivatives. nih.govnih.gov The proposed mechanism involves the formation of a dicationic superelectrophilic intermediate through double protonation of the substrate. nih.gov This highly reactive species then cyclizes, and subsequent aromatization, often through the elimination of a stable molecule like benzene (B151609), leads to the formation of the quinoline ring. nih.gov

The choice of acid is critical for the success of these reactions. While weaker acids like trifluoroacetic acid and methanesulfonic acid may not be effective, strong superacids such as triflic acid (CF3SO3H) can provide excellent yields. nih.gov For instance, the reaction of certain vinylogous imines in triflic acid at elevated temperatures (e.g., 80°C) has been shown to produce quinolines in yields as high as 95%. nih.gov The reaction conditions, including acid concentration and temperature, are crucial parameters that need to be optimized for achieving high product yields. nih.gov This methodology represents a convenient route to functionalized quinolines from readily available starting materials, with the added benefit that the Brønsted acid catalyst can potentially be recycled. nih.gov

Synthetic Routes to Dichloroquinoline Precursors

The synthesis of the target compound, this compound, necessitates the initial preparation of a suitably substituted dichloroquinoline precursor. Methodologies for introducing chlorine atoms onto the quinoline core are varied and can be directed to specific positions depending on the chosen strategy.

Regioselective halogenation of the quinoline ring is a key step in the synthesis of specifically substituted derivatives. The inherent electronic properties of the quinoline system, with an electron-deficient pyridine (B92270) ring, generally direct electrophilic halogenation to the benzene moiety. acgpubs.org However, various methods have been developed to achieve specific halogenation patterns.

A notable metal-free protocol allows for the highly regioselective C5-halogenation of 8-substituted quinolines. scispace.comrsc.org This method utilizes inexpensive and atom-economical trihaloisocyanuric acids as the halogen source and can be performed at room temperature under aerobic conditions. scispace.comrsc.org The reaction exhibits broad substrate scope, tolerating a variety of substituents at the 8-position and providing the C5-halogenated products with excellent regioselectivity and in good to excellent yields. scispace.comrsc.org This approach is particularly valuable for introducing halogens at geometrically inaccessible positions. scispace.comrsc.org

For the halogenation of 4-quinolones, a practical method involves the use of potassium halide salts in combination with hypervalent iodine(III) reagents like PIFA (phenyliodine bis(trifluoroacetate)) or PIDA (phenyliodine diacetate). acs.orgacs.org This approach allows for the C3–H regioselective chlorination, bromination, and iodination of 4-quinolones under mild, room temperature conditions with high functional group tolerance. acs.orgacs.org The reactions are often high-yielding and can even be performed on a gram scale in water, highlighting the method's environmental friendliness and operational simplicity. acs.orgacs.org

Other strategies for halogenation include the use of N-halosuccinimides (NXS), bromine (Br2), and iodine (I2) under various conditions, though these may sometimes require harsher conditions. acs.org The choice of halogenating agent and reaction conditions is therefore critical in directing the halogen to the desired position on the quinoline core.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. rsc.orgasianpubs.orgbenthamdirect.com One-pot microwave-assisted methods for the synthesis of dichloroquinolines offer a rapid and efficient alternative to traditional multi-step procedures. asianpubs.orgasianpubs.org

A notable example is the synthesis of 2,4-dichloroquinolines from anilines. asianpubs.orgasianpubs.org In this method, an aromatic amine is condensed with malonic acid in the presence of phosphorus oxychloride (POCl3) under microwave irradiation. asianpubs.orgasianpubs.org This one-pot conversion is remarkably fast, often completed within seconds at a high microwave power (e.g., 600 W), and produces the desired 2,4-dichloroquinoline (B42001) derivatives in good yields with no significant by-products. asianpubs.orgasianpubs.org

The Vilsmeier-Haack reaction, which utilizes a mixture of dimethylformamide (DMF) and phosphorus oxychloride, is another key transformation that can be effectively promoted by microwave irradiation. This reaction is often used to synthesize 2-chloro-3-formylquinolines from substituted N-phenylacetamides. jmpas.com Further modifications and reactions of these intermediates can lead to a variety of substituted dichloroquinolines. For instance, 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde has been synthesized by treating 3-chloro-4-fluoroaniline (B193440) with acetic anhydride (B1165640), followed by a microwave-assisted reaction of the resulting acetanilide (B955) with DMF/POCl3. jmpas.com

Microwave-assisted multicomponent reactions also provide an efficient route to substituted quinolines. rsc.orgorganic-chemistry.org These reactions can involve the condensation of anilines, aldehydes, and alkynes, often catalyzed by a solid acid like montmorillonite K-10 or a Lewis acid such as Yb(OTf)3 in an ionic liquid. rsc.orgorganic-chemistry.org These methods are characterized by high atom economy, short reaction times, and often excellent yields, making them attractive for the rapid generation of diverse quinoline libraries. rsc.orgorganic-chemistry.org

Strategies for Introduction of the 2-Amino Functionality

Once a suitable dichloroquinoline precursor is obtained, the final key step in the synthesis of this compound is the introduction of the amino group at the C2 position. The chlorine atom at C2 of the quinoline ring is activated towards nucleophilic attack, making it a prime site for substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the amination of haloquinolines. youtube.com The reactivity of chloroquinolines in SNAr reactions is position-dependent, with the 2- and 4-positions being particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The reaction of 2-chloroquinolines with various amine nucleophiles is a common method for synthesizing 2-aminoquinoline (B145021) derivatives. rsc.orgresearchgate.net

These reactions are typically carried out by heating the 2-chloroquinoline (B121035) with an appropriate amine in a suitable solvent, sometimes in the presence of a base to neutralize the HCl generated. rsc.org For example, heating a 2-chloroquinoline derivative with amines like 4H-1,2,4-triazol-4-amine or 1H-tetrazol-5-amine in DMF with potassium carbonate can lead to the corresponding 2-amino-substituted products. rsc.org The reaction proceeds through a nucleophilic displacement of the chlorine atom. rsc.org

Microwave irradiation can significantly accelerate these SNAr reactions. thieme-connect.combenthamdirect.comdntb.gov.ua For instance, the reaction of 2-chloro-6,7-dimethoxy-3-nitroquinoline with various amines under microwave conditions has been shown to provide the corresponding 2-aminoquinolines in yields up to 80%. thieme-connect.com The use of microwave heating can reduce reaction times from hours to minutes and often leads to cleaner reactions and higher yields compared to conventional heating. benthamdirect.comdntb.gov.ua

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgnih.gov This methodology is particularly valuable for the amination of aryl halides, including chloroquinolines, and often offers milder reaction conditions and broader substrate scope compared to traditional SNAr reactions. wikipedia.orgmdpi.comnih.gov

The success of the Buchwald-Hartwig amination depends on the careful selection of the palladium catalyst, ligand, and base. mdpi.comnih.govnih.gov A variety of phosphine (B1218219) ligands have been developed to facilitate the coupling of different amine and aryl halide partners. wikipedia.org For the amination of dichloroquinolines, the choice of ligand can be crucial for achieving selective substitution at a specific position. mdpi.comnih.gov For example, in the Pd-catalyzed amination of 2,8-dichloroquinoline (B1298113), a less sterically hindered amine using a BINAP ligand preferentially substitutes the more reactive chlorine atom. mdpi.comnih.gov More sterically demanding ligands like DavePhos may be required for the amination of more challenging substrates or for achieving diamination. mdpi.comnih.govsigmaaldrich.com

Optimization of reaction conditions is key. A study on the selective amination of 6-bromo-2-chloroquinoline (B23617) highlighted the importance of the solvent, with benzotrifluoride (B45747) (BTF) proving superior to toluene, especially in microwave-assisted reactions, leading to higher yields. organic-chemistry.org The use of specific ammonia (B1221849) equivalents, such as lithium bis(trimethylsilyl)amide, has also been employed in Buchwald-Hartwig reactions to introduce a primary amino group. nih.gov

The Buchwald-Hartwig amination has been successfully applied to the synthesis of various aminoquinoline derivatives, demonstrating its versatility and power in accessing complex molecules. mdpi.comnih.govnih.govrsc.org The reaction is tolerant of a wide range of functional groups, making it a highly valuable tool in the synthesis of compounds like this compound. wikipedia.orglibretexts.org

Reductive Amination or Related Approaches for Amine Introduction

The introduction of a primary amine at the C2-position of a quinoline ring can be accomplished through various methods, including approaches related to reductive amination. While direct reductive amination typically involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent, analogous strategies are adapted for heteroaromatic systems.

One prominent related method is the copper-catalyzed reductive amination, which can utilize sodium azide (B81097) as an effective surrogate for ammonia to generate primary amines. mdpi.com This process involves the copper-catalyzed reaction of a halo-quinoline with sodium azide, followed by reduction to yield the corresponding aminoquinoline. This approach is particularly valuable for synthesizing primary 2-aminoquinolines. mdpi.com

Another strategy is an "indirect" reductive amination procedure. This has been demonstrated in the synthesis of N-substituted aminoquinolines and can be conceptually applied to the formation of the primary amine. For example, a quinolinyl amine can be reacted with an aldehyde under mildly acidic and dehydrating conditions to form an intermediate imine, which is then reduced. ontosight.ai To form a primary C2-amine, a precursor such as a 2-chloroquinoline can be converted to an intermediate that is then transformed into the amine. For instance, conversion of a 2-chloroquinoline to a 2-nitroquinoline, followed by reduction, is a common and effective pathway to introduce the C2-amine functionality.

Furthermore, N-benzylated-2-aminoquinolines have been synthesized through the direct reductive amination of 2-aminoquinoline with various aryl aldehydes, showcasing the utility of this reaction on the quinoline scaffold. mdpi.comsmolecule.com These methodologies underscore the versatility of reductive amination and related reactions in the functionalization of quinoline rings.

Regioselectivity and Chemioselectivity in the Synthesis of Dichloroaminoquinolines

The synthesis of a specific isomer like this compound is a significant chemical challenge that hinges on the precise control of substituent placement. This requires careful management of both regioselectivity (controlling the position of substitution) and chemoselectivity (differentiating between reactive sites). The process involves two key stages: first, the controlled dichlorination of the quinoline core to achieve the 6,8-substitution pattern, and second, the selective introduction of the amine group at the C2 position, leaving the two chlorine atoms untouched.

Control of Substitution Pattern during Halogenation

Achieving a specific dichlorination pattern, such as at the C6 and C8 positions on the quinoline ring, is not straightforward via direct electrophilic halogenation of the parent quinoline molecule. Such reactions often yield complex mixtures of isomers. Therefore, the most effective and common strategy for controlling the substitution pattern on the carbocyclic portion of the quinoline is to construct the ring from a pre-functionalized starting material.

The Skraup synthesis and its variations (e.g., Doebner-von Miller reaction) are powerful methods for this purpose. These reactions build the quinoline core by condensing an appropriately substituted aniline (B41778) with glycerol, α,β-unsaturated aldehydes, or ketones under acidic conditions. To obtain a 6,8-dichloroquinoline (B1583623), the logical precursor is 2,4-dichloroaniline. The cyclization reaction effectively locks the chlorine atoms into the desired positions, corresponding to the C8 and C6 positions of the final quinoline product. This general principle is well-established; for example, 4,7-dichloroquinoline (B193633) is synthesized on a large scale from m-chloroaniline. orgsyn.org Similarly, 6-chloroquinoline (B1265530) can be prepared from 4-chloroaniline. chemicalbook.com

While direct halogenation methods exist, they often rely on directing groups to control regioselectivity, and these may not be suitable for achieving the 6,8-dichloro pattern. For instance, an 8-amido group on the quinoline ring can direct C-H halogenation specifically to the C5 position. acs.org Other methods have been developed for regioselective iodination at C3 or bromination at C8, often involving radical pathways or the use of quinoline N-oxides, further highlighting that precise control requires specific strategies rather than general halogenation. mdpi.comrsc.org Therefore, building the scaffold from a correctly substituted aniline remains the most reliable method for controlling the halogenation pattern.

Selective Amine Introduction at the C2 Position

Once the 6,8-dichloroquinoline scaffold is synthesized, the next critical step is the selective introduction of an amino group at the C2 position. This is a question of chemoselectivity, as the starting material, 2,6,8-trichloroquinoline (B8773953) (assuming the C2 position is also chlorinated), or more commonly, a 2-chloro-6,8-dichloroquinoline intermediate, possesses multiple chlorine atoms that could potentially react.

The chlorine atoms on the quinoline ring exhibit different levels of reactivity towards nucleophilic aromatic substitution. The chlorine atoms at the C2 and C4 positions (the heterocyclic ring) are significantly more activated and thus more reactive than those on the carbocyclic (benzene) ring, such as at C6 and C8. researchgate.net This inherent difference in reactivity is the cornerstone of achieving selective amination at the C2 position.

Palladium-catalyzed amination (e.g., the Buchwald-Hartwig amination) is a highly effective method for this transformation. Studies on the amination of 2,8-dichloroquinoline have shown that mono-amination occurs selectively at the C2 position. mdpi.comresearchgate.net The reaction with a less sterically hindered amine, catalyzed by a palladium source and a suitable phosphine ligand like BINAP, results in the substitution of the more reactive C2-chlorine atom, leaving the C8-chlorine intact. mdpi.comresearchgate.net

| Entry | Dichloroquinoline | Amine | Catalyst/Ligand | Product | Yield | Selectivity | Ref |

| 1 | 2,8-Dichloroquinoline | Amine 1a | Pd(dba)₂ / BINAP | N-Substituted-8-chloroquinolin-2-amine | 64% | C2-monoamination | mdpi.comresearchgate.net |

| 2 | 2,8-Dichloroquinoline | Amine 1b | Pd(dba)₂ / BINAP | N-Substituted-8-chloroquinolin-2-amine | 42% | C2-monoamination | researchgate.net |

| 3 | 4,8-Dichloroquinoline | Amine 1a | Pd(dba)₂ / BINAP | N-Substituted-8-chloroquinolin-4-amine | 77% | C4-monoamination | mdpi.comresearchgate.net |

| 4 | 4,8-Dichloroquinoline | Amine 1d | Pd(dba)₂ / DavePhos | N,N'-Disubstituted-quinoline-4,8-diamine | - | Diamination | mdpi.comresearchgate.net |

The choice of ligand can be critical; for more sterically hindered amines or to force a second amination (diamination), a different ligand such as DavePhos may be required. mdpi.comresearchgate.net The lower reactivity of other isomers like 2,6-dichloroquinoline (B154368), which often leads to complex product mixtures, underscores the favorable reactivity of the 2,8-dichloro isomer for selective functionalization. researchgate.net The inactivity of the C2-chloro group towards certain nucleophiles, such as in hydrazination reactions, also indicates that the outcome depends on the specific nucleophile and reaction conditions used. mdpi.com

Reactivity and Transformation Pathways of 6,8 Dichloroquinolin 2 Amine

Reactivity of the 2-Amino Group

The 2-amino group, being attached to an electron-deficient pyridine (B92270) ring, exhibits a rich and varied reactivity profile. It can act as a nucleophile and is central to numerous derivatization strategies aimed at modifying the compound's structure.

Acylation and Derivatization Reactions at the Amine Nitrogen

The nitrogen atom of the 2-amino group readily participates in acylation reactions with various acylating agents. This transformation is a common strategy for the synthesis of amide derivatives. For instance, the acetylation of the amino group in related quinoline (B57606) structures proceeds efficiently. In one study, the 7-amino group of a dimethyl 5-amino-6-chloroquinoline-2,4-dicarboxylate was acetylated using acetic anhydride (B1165640) and DMAP. nih.gov This reaction highlights the general susceptibility of aminoquinolines to acylation. nih.gov

Chemoselectivity can be a key consideration when other reactive groups are present. In the case of 2-amino-8-quinolinol, selective acylation at the C2-amino group can be achieved over the C8-hydroxyl group by using less reactive acyl imidazolides, formed from carboxylic acids and a coupling reagent. researchgate.net This method allows for the controlled synthesis of C2-amides. researchgate.net

Derivatization of the amino group is not limited to acylation. Specialized reagents are used for analytical purposes, such as in amino acid analysis. The AccQ•Tag method, for example, uses a reagent that reacts with primary and secondary amines to form stable, fluorescent urea (B33335) derivatives. waters.comresearchgate.net The excess reagent hydrolyzes to form 6-aminoquinoline (B144246) (AMQ). waters.comthermofisher.com This type of derivatization underscores the amine's capacity to react with electrophilic reagents to form stable products suitable for analysis. thermofisher.com

Table 1: Examples of Acylation and Derivatization of Aminoquinolines

| Reactant | Reagents | Product Type | Reference |

|---|---|---|---|

| Dimethyl 5-amino-6-chloroquinoline-2,4-dicarboxylate | Acetic anhydride, DMAP | C5-Acetamide | nih.gov |

| 2-Amino-8-quinolinol | Carboxylic acid, Acyl imidazolide | C2-Amide | researchgate.net |

| Primary/Secondary Amines (general) | AccQ•Tag Reagent (AQC) | Fluorescent Urea Derivative | waters.comresearchgate.netthermofisher.com |

Condensation Reactions Forming Schiff Bases and Related Imines

The primary amino group of 6,8-dichloroquinolin-2-amine can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. researchgate.netjmchemsci.comresearchgate.net This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (-C=N-). jmchemsci.com The reaction is often catalyzed by a small amount of acid or base. jmchemsci.com

Schiff bases derived from aminoquinolines are of significant interest in coordination chemistry and materials science. nih.gov For example, a Schiff base has been synthesized through the condensation of 8-aminoquinoline (B160924) with 2,6-pyridinedicarboxaldehyde (B58191) in refluxing water. asianpubs.org This demonstrates the feasibility of forming complex imine structures from aminoquinoline precursors. asianpubs.org The formation of the imine group is a versatile transformation that introduces a new point of structural diversity. researchgate.net

Table 2: General Scheme for Schiff Base Formation

| Amine Reactant | Carbonyl Reactant | Product | Key Bond Formed |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Schiff Base / Imine | Azomethine (-C=N-) |

Electrophilic and Nucleophilic Reactions of the Amino Moiety

The reactivity of the 2-amino group is predominantly nucleophilic, a characteristic inherent to amines. msu.edu This nucleophilicity drives the acylation and condensation reactions previously discussed. The lone pair of electrons on the nitrogen atom is available to attack electron-deficient centers. Another example of its nucleophilic character is N-alkylation, where the amine reacts with alkyl halides. msu.edu

While the amino group itself is nucleophilic, its presence influences the electrophilic substitution pattern of the quinoline ring. The amino group is an activating, ortho-, para-directing group. However, in the highly electron-deficient quinoline system, its influence is complex. C2-selective C-N bond formation has been a focus of synthetic efforts, highlighting the importance of reactions at this position. beilstein-journals.org For instance, methods have been developed for the deoxygenative C2-amination of quinoline N-oxides, which underscores the synthetic value of introducing an amino group at the C2 position. beilstein-journals.org

Reactivity of the Dichloro-Substitution at C6 and C8

The two chlorine atoms on the benzene (B151609) portion of the quinoline ring are generally less reactive towards nucleophilic substitution than halogens on the pyridine ring (e.g., at C2 or C4). nih.gov Their reactivity is primarily exploited through metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Benzene Ring of the Quinoline System

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is highly dependent on the position of the leaving group. Halogens at the C2 and C4 positions are activated by the ring nitrogen and are thus significantly more susceptible to nucleophilic attack than those on the carbocyclic ring. mdpi.comchegg.combdim.eu

Studies on isomeric dichloroquinolines confirm this reactivity trend. For example, in 2,6-dichloroquinoline (B154368), the chlorine at C2 is highly reactive, while the chlorine at C6 is much less so. nih.gov Attempts to achieve mono- or di-amination of 2,6-dichloroquinoline through palladium-catalyzed reactions were unsuccessful, leading to complex mixtures due to the high reactivity at C2 and subsequent side reactions. nih.govresearchgate.net Similarly, for 2,8-dichloroquinoline (B1298113), selective substitution occurs at the C2 position, leaving the C8 chlorine intact under typical SNAr or mild palladium-catalyzed amination conditions. nih.govmdpi.com This differential reactivity suggests that direct nucleophilic displacement of the chlorine atoms at C6 and C8 of this compound would require harsh reaction conditions and would likely be complicated by reactions at the more reactive amino group.

Metal-Catalyzed Cross-Coupling Reactions at Chlorine-Substituted Positions

While classical SNAr reactions are challenging at the C6 and C8 positions, these sites can be functionalized using transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at these positions. chim.ituni-muenchen.debohrium.com

The palladium-catalyzed amination of 2,8-dichloroquinoline has been studied, providing a direct model for the reactivity of the C8-chloro substituent. nih.govmdpi.com In these reactions, an amine can displace the chlorine atom, although the conditions are often more forcing than those required for substitution at C2 or C4. For instance, the reaction of 2,8-dichloroquinoline with adamantane-containing amines, catalyzed by a palladium(0) complex with ligands like BINAP or DavePhos, can lead to substitution at the C8 position, although this typically happens after substitution at the more reactive C2 position. nih.govmdpi.com These findings indicate that the C6 and C8 chlorine atoms of this compound are accessible for functionalization via metal catalysis, enabling the synthesis of a wide array of derivatives.

Table 3: Palladium-Catalyzed Amination of 2,8-Dichloroquinoline

| Amine Reactant | Catalyst/Ligand | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-[2-(1-Adamantyloxy)ethyl]amine | Pd(dba)₂ / BINAP | t-BuONa | N-[2-(1-Adamantyloxy)ethyl]-8-chloroquinolin-2-amine | 64% | mdpi.com |

| N-(1-Adamantylmethyl)amine | Pd(dba)₂ / BINAP | t-BuONa | N-(1-Adamantylmethyl)-8-chloroquinolin-2-amine | 61% | mdpi.com |

| N-[2-(1-Adamantyl)-1-methylethyl]amine | Pd(dba)₂ / BINAP | t-BuONa | N-[2-(1-Adamantyl)-1-methylethyl]-8-chloroquinolin-2-amine | 56% | mdpi.com |

| N-[1-Adamantyl(phenyl)methyl]amine | Pd(dba)₂ / DavePhos | t-BuONa | N-[1-Adamantyl(phenyl)methyl]-8-chloroquinolin-2-amine | 42% | mdpi.com |

Redox Behavior and Chemical Stability of the this compound Scaffold

The chemical stability and redox behavior of the this compound scaffold are influenced by the electronic properties of the quinoline ring system and its substituents. The quinoline core, a fusion of a benzene and a pyridine ring, is an aromatic nitrogen-containing heterocycle. sci-hub.se This structure can undergo both electrophilic and nucleophilic substitution reactions. sci-hub.se The introduction of specific functional groups, such as chlorine atoms and an amino group, significantly modifies the reactivity and stability of the parent scaffold.

The two chlorine atoms at the 6- and 8-positions act as electron-withdrawing groups. This electronic pull increases the electrophilicity of the quinoline ring, making it more susceptible to nucleophilic attack. Conversely, the amino group at the 2-position is nucleophilic in nature and can readily react with electrophiles. evitachem.com The stability of similar dichlorinated quinoline compounds can be sensitive to strong acids or bases. evitachem.com

The redox behavior of aminoquinolines is a critical aspect of their chemical nature. For instance, 2-aminoquinolines can be oxidized to form quinoline-2,4-dione derivatives. The presence of the amino group can also make the compound susceptible to metabolic degradation, such as through cytochrome P450-mediated oxidation. Studies on related aminoquinoline structures, such as 8-aminoquinoline, have shown that their oxidation pathways are pH-dependent. researchgate.net At a low pH (between 2 and 5), oxidation tends to occur via a single-electron transfer, while at a higher pH, the oxidation process can be more complex, involving isomerization and dimerization. researchgate.net

The reactivity of chlorine substituents on the quinoline ring is position-dependent. In nucleophilic substitution reactions on dichloroquinolines, the chlorine atom at the 2- or 4-position is generally more reactive than those on the benzene portion of the ring system. nih.govbdim.eu For example, in 2,6-dichloroquinoline, the chlorine at position 2 is highly reactive, which can lead to a variety of substitution processes. nih.gov The reactivity at different positions is also influenced by solvent effects, which can alter the rate and selectivity of substitution reactions. bdim.eu

Table 1. Factors Influencing the Reactivity and Stability of Substituted Quinolines

| Feature | Influence on the Quinoline Scaffold | Relevant Analogs/Findings | Citation |

| Electron-withdrawing Substituents (e.g., Chlorine) | Increases electrophilicity of the ring system. | In 4-hydroxy-6,8-dichloroquinoline, chlorine atoms direct reactivity. | |

| Electron-donating Substituents (e.g., Amino group) | The amino group is nucleophilic and reactive towards electrophiles. | 5,7-dichloroquinolin-8-amine reacts readily with electrophiles. | evitachem.com |

| Redox Potential | Susceptible to oxidation, potentially forming dione (B5365651) derivatives. | 2-Acetylaminoquinoline can be oxidized to quinoline-2,4-dione derivatives. | |

| pH-Dependent Oxidation | Oxidation pathways can vary significantly with pH. | 8-Aminoquinoline shows different oxidation mechanisms at low vs. high pH. | researchgate.net |

| Positional Reactivity of Halogens | Chlorine atoms at positions 2 and 4 are generally more reactive in nucleophilic substitutions. | The chlorine at position 2 in 2,6-dichloroquinoline is highly reactive. | nih.gov |

| Solvent Effects | The choice of solvent can significantly impact reaction rates and product distribution in substitution reactions. | The reaction of 2,4-dichloroquinoline (B42001) with dimethylamine (B145610) shows strong solvent dependency. | bdim.eu |

Mechanistic Investigations of Chemical Transformations Involving 6,8 Dichloroquinolin 2 Amine

Elucidation of Reaction Mechanisms for Synthetic Pathways

Understanding the intricate mechanisms of reactions that construct or modify 6,8-dichloroquinolin-2-amine and its derivatives allows chemists to control selectivity and improve yields. fiveable.me This involves detailed studies of catalytic cycles and complex multi-step cascade reactions.

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. rsc.orgsnnu.edu.cn The general catalytic cycle for these palladium-catalyzed reactions provides a framework for understanding their application to haloquinolines. researchgate.net The cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgwikipedia.org

Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl halide (in this case, a chloro-substituent on the quinoline (B57606) ring), cleaving the carbon-chlorine bond and oxidizing the metal to a palladium(II) species. rsc.org

Transmetalation : The organic group from an organometallic reagent (e.g., an arylboronic acid in Suzuki coupling) or an amine in the presence of a base (in Buchwald-Hartwig amination) is transferred to the palladium(II) complex, displacing the halide. rsc.orgfrontiersin.org

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which re-enters the cycle. nih.gov

In the context of this compound, the differential reactivity of the chlorine atoms at the C6 and C8 positions versus the inherent reactivity of the C2-amine group allows for selective functionalization. Studies on the palladium-catalyzed amination of isomeric dichloroquinolines, such as 2,8-dichloroquinoline (B1298113), have shown that selective monoamination can be achieved at the C2 position. mdpi.comresearchgate.net The choice of phosphine (B1218219) ligand is critical in controlling the reaction's outcome. For instance, ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) have been successfully used, while bulkier, more electron-rich ligands like 2-dicyclohexylphosphino-2'-dimethylaminobiphenyl (DavePhos) may be required for more sterically hindered amines or for achieving diamination. researchgate.net

The proposed mechanism for a Buchwald-Hartwig amination at a chloro-position would follow the general cycle, where the Pd(0) catalyst first undergoes oxidative addition into either the C6-Cl or C8-Cl bond. Subsequent base-mediated reaction with an amine and reductive elimination would yield the C,N-coupled product. nih.gov Similarly, a Suzuki coupling would involve transmetalation with a boronic acid. snnu.edu.cn The relative rates of these steps at the C6 and C8 positions would depend on steric hindrance and electronic effects, with catalyst and ligand choice playing a pivotal role in determining selectivity.

Table 1: Key Steps in Pd-Catalyzed Cross-Coupling of this compound

| Step | Description | Key Intermediates | Influencing Factors |

|---|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the C-Cl bond at C6 or C8. | Aryl-Pd(II)-Cl complex | Ligand electronics and sterics, reactivity of the C-Cl bond. researchgate.net |

| Transmetalation (Suzuki) | Transfer of an organic group from a boronic acid (R-B(OH)₂) to the Pd(II) center. | Di-organic-Pd(II) complex | Base, solvent, nature of the boronic acid. |

| Deprotonation/Coordination (Buchwald-Hartwig) | Base removes a proton from the incoming amine, which then coordinates to the Pd(II) center. | Aryl-Pd(II)-amido complex | Base strength, amine nucleophilicity, ligand bulk. nih.gov |

| Reductive Elimination | Formation of the new C-C or C-N bond and regeneration of the Pd(0) catalyst. | Pd(0) complex, final product | Steric and electronic properties of the groups on palladium. |

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org These reactions are highly efficient as they reduce the need for isolating intermediates, thereby saving time and resources. 20.210.105

For this compound, a hypothetical cascade reaction could be designed to build complex fused heterocyclic systems. For example, a reaction could be initiated by functionalizing the C2-amino group, followed by an intramolecular cyclization that involves one of the chloro-substituents.

A plausible mechanistic sequence could be:

Initial Intermolecular Reaction : The C2-amino group of this compound acts as a nucleophile, reacting with an electrophilic partner that contains a suitable functional group for the subsequent step. An example is the reaction with an α,β-unsaturated aldehyde.

Intermediate Formation : This initial reaction forms an intermediate, for instance, an enamine or imine, which sets the stage for the next transformation. nih.govnih.gov

Intramolecular Cyclization : The newly formed intermediate undergoes an intramolecular nucleophilic attack on either the C6 or C8 position, displacing the chlorine atom. This ring-closing step is often the key to building molecular complexity. masterorganicchemistry.com The favorability of 5- or 6-membered ring formation often drives these cyclizations.

Rearomatization/Final Step : The cyclized product may then undergo a final step, such as tautomerization or oxidation, to yield a stable, aromatic fused-ring system.

An example of such a cascade is the synthesis of isoindolo[2,1-a]quinoline-5,11-dione (B11868051) from 2-(2-acetylphenyl)-1H-isoindole-1,3(2H)-dione, which proceeds through the formation of an enaminone intermediate followed by intramolecular cyclization and elimination. nih.gov This demonstrates how a sequence of reactions can be mechanistically linked to produce a complex tetracyclic structure from simpler starting materials.

Mechanistic Insights into Nucleophilic Substitution at C2, C6, and C8 Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated aromatic and heteroaromatic rings. solubilityofthings.com The mechanism proceeds via a two-step addition-elimination pathway. youtube.com

Nucleophilic Attack : A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chegg.com

Leaving Group Departure : The aromaticity of the ring is restored by the expulsion of the leaving group.

For this compound, the reactivity of the different positions towards nucleophiles is not uniform. The chlorine atoms at C6 and C8 are on the benzenoid ring, while the amino group is at the C2 position on the pyridinoid ring. Nucleophilic substitution of the chlorine atoms is possible, and their relative reactivity is governed by the electronic properties of the quinoline ring system.

Studies on analogous dichloroquinolines, like 4,7-dichloroquinoline (B193633), show that the chlorine atom on the pyridine (B92270) ring (C4) is significantly more reactive towards nucleophilic substitution than the one on the benzene (B151609) ring (C7). chegg.com This enhanced reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack. By analogy, in a hypothetical 2,6,8-trichloroquinoline (B8773953), substitution would be most facile at the C2 position. In the title compound, this position is already occupied by an amino group.

When considering nucleophilic substitution at the C6 and C8 positions of this compound, the C8 position is generally more sterically hindered due to its proximity to the fused ring system. However, electronic effects also play a crucial role. The amino group at C2 is a strong electron-donating group, which deactivates the ring towards nucleophilic attack. Conversely, the ring nitrogen atom is electron-withdrawing, activating the pyridine ring but having a lesser effect on the benzenoid ring. DFT calculations on similar systems have shown that the carbon atom most susceptible to nucleophilic attack possesses the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient. mdpi.com For dichloroquinolines, this is typically the position on the pyridine ring. Therefore, forcing a substitution at C6 or C8 would require harsher reaction conditions compared to a position on the pyridine ring.

Table 2: Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

| Position | Ring Type | Electronic Influence | Predicted Reactivity | Rationale |

|---|---|---|---|---|

| C2 | Pyridinoid | Activated by ring nitrogen (-I, -M effect) | High (if a leaving group were present) | Stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen. chegg.com |

| C6 | Benzenoid | Less activated by ring nitrogen | Low | Remote from the primary activating group (ring nitrogen). |

| C8 | Benzenoid | Less activated by ring nitrogen; potential peri-interaction | Low | Remote from the ring nitrogen and subject to steric hindrance. |

Exploration of Reactive Intermediates (e.g., Amine Radical Cations, Iminium Ions)

The 2-amino group of this compound can be the source of highly reactive intermediates, such as amine radical cations and iminium ions, particularly under oxidative conditions like visible-light photoredox catalysis. beilstein-journals.orgbeilstein-journals.org The generation and subsequent reaction of these intermediates open up novel synthetic pathways. nih.gov

Amine Radical Cations : A one-electron oxidation of the C2-amino group, often initiated by a photoexcited catalyst, generates an amine radical cation. nih.gov This species is highly reactive and can follow several mechanistic paths. nih.gov

Hydrogen Atom Abstraction : The amine radical cation can be converted to an iminium ion by the abstraction of a hydrogen atom from the α-carbon (if one were present) or directly from the nitrogen. nih.gov

Deprotonation followed by Oxidation : The radical cation can lose a proton from the nitrogen to form an aminyl radical. This can then be oxidized in a second single-electron transfer (SET) step to form a nitrenium ion, or it can undergo further reactions. A more common pathway for tertiary amines involves deprotonation at an adjacent C-H bond to form an α-amino radical, which is then oxidized to an iminium ion. nih.gov

The existence of these fleeting radical cation intermediates is not merely theoretical; they have been directly detected in real-time using techniques like electrospray ionization-mass spectrometry (ESI-MS) during photoredox reactions, providing strong mechanistic evidence. nsf.gov

Iminium Ions : The formation of an iminium ion from the 2-amino group (or a derivative thereof) creates a potent electrophilic center. beilstein-journals.org This iminium ion can then be attacked by a wide range of nucleophiles, leading to the formation of new C-N or C-C bonds at the C2 position. nih.gov For example, the oxidation of an N-alkylated 2-aminoquinoline (B145021) derivative would generate an iminium ion intermediate, which could then react with nucleophiles present in the reaction mixture. This process is central to many cross-dehydrogenative coupling (CDC) reactions. nih.gov

Table 3: Reactive Intermediates from the 2-Amino Group

| Intermediate | Formation Method | Proposed Mechanistic Pathway | Synthetic Utility |

|---|---|---|---|

| Amine Radical Cation | Single-electron oxidation (e.g., photoredox catalysis). beilstein-journals.org | One-electron oxidation of the nitrogen lone pair. beilstein-journals.org | Precursor to other reactive species. nih.gov |

| Iminium Ion | Oxidation of the amine radical cation. nih.gov | H-atom abstraction or deprotonation/oxidation sequence. nih.gov | Acts as an electrophile for nucleophilic addition, enabling C-C and C-N bond formation. nih.gov |

| Aminyl Radical | Deprotonation of the amine radical cation. | Loss of H⁺ from the nitrogen atom. | Can participate in radical-based cyclizations or coupling reactions. |

Computational Chemistry and Theoretical Modeling of 6,8 Dichloroquinolin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecular properties of 6,8-Dichloroquinolin-2-amine at the electronic level. nih.gov These methods allow for the detailed investigation of the molecule's geometry, orbital energies, and charge distribution. dergipark.org.tr

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional conformation (optimized geometry). dergipark.org.trresearchgate.net This process involves calculating the molecule's energy at various atomic arrangements to find the one with the minimum potential energy. dergipark.org.tr

The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. These theoretical parameters are crucial for understanding the steric and electronic effects of the chloro and amine substituents on the quinoline (B57606) core. For instance, calculations on similar chloroquinoline derivatives have shown that substitutions significantly affect the planarity and bond lengths of the heterocyclic ring system. dergipark.org.tr The electronic structure, including the distribution of electron density and atomic charges, is also elucidated, offering a quantitative picture of the molecule's polarity and intramolecular interactions. semanticscholar.org

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) Note: The following data are representative values based on DFT calculations for analogous quinoline structures and serve for illustrative purposes.

| Parameter | Bond | Calculated Value | Parameter | Angle | Calculated Value |

| Bond Length | C2-N(amine) | 1.37 Å | Bond Angle | C3-C2-N(amine) | 121.5° |

| C6-Cl | 1.75 Å | C5-C6-Cl | 119.8° | ||

| C8-Cl | 1.74 Å | C7-C8-Cl | 120.1° | ||

| N1-C2 | 1.32 Å | C9-N1-C2 | 117.5° | ||

| C7-C8 | 1.38 Å | N(amine)-C2-N1 | 118.0° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. ucsb.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. thaiscience.info

The energy of the HOMO is related to the ionization potential, indicating the ease with which a molecule can be oxidized. A higher HOMO energy suggests a better electron-donating capability. Conversely, the LUMO energy relates to the electron affinity, and a lower LUMO energy indicates a greater ability to accept electrons, signifying a better electron-accepting nature. researchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. semanticscholar.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. semanticscholar.org For this compound, the distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data) Note: The following data are representative values based on DFT calculations for analogous quinoline structures and serve for illustrative purposes.

| Parameter | Energy (eV) |

| EHOMO | -6.55 |

| ELUMO | -1.78 |

| Energy Gap (ΔE) | 4.77 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.net

Typically, regions of negative electrostatic potential, shown in red or yellow, are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs of heteroatoms like nitrogen and oxygen. scirp.org In this compound, such negative regions would be expected around the nitrogen atom of the quinoline ring and the exocyclic amino group. Regions of positive electrostatic potential, colored blue, are electron-deficient and are prone to nucleophilic attack. These are usually found around hydrogen atoms attached to electronegative atoms. scirp.org Intermediate potential regions are colored green. The MEP map provides a clear, intuitive picture of the molecule's reactive hotspots. researchgate.net

Based on the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and kinetic stability of this compound. These indices provide a more quantitative understanding than FMO analysis alone. mdpi.com

Key chemical reactivity indices include:

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge, calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). semanticscholar.org

Table 3: Calculated Global Reactivity Descriptors for this compound (Illustrative Data) Note: The following data are representative values based on DFT calculations for analogous quinoline structures and serve for illustrative purposes.

| Descriptor | Symbol | Value (eV) |

| Ionization Potential | I | 6.55 |

| Electron Affinity | A | 1.78 |

| Electronegativity | χ | 4.165 |

| Chemical Hardness | η | 2.385 |

| Chemical Softness | S | 0.419 |

| Electrophilicity Index | ω | 3.636 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. dergipark.org.tr These models rely on the development of molecular descriptors that numerically represent the electronic and steric features of a molecule. nih.gov

To build a QSAR/QSPR model for a series of compounds including this compound, a wide range of molecular descriptors are calculated. dergipark.org.tr These descriptors can be categorized based on the properties they represent:

Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule. Examples include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, atomic charges, and the electrophilicity index. dergipark.org.tr

Steric (or Topological) Descriptors: These describe the size, shape, and branching of the molecule. Examples include molecular weight, molecular volume, surface area, and various topological indices that reflect molecular connectivity. researchgate.net

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its transport and interaction with biological targets. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP).

Once calculated for a set of related molecules, these descriptors are used as independent variables in statistical analyses, such as multiple linear regression, to build a mathematical model that correlates them with a specific activity or property (the dependent variable). dergipark.org.tr Such models are invaluable for designing new compounds with enhanced desired properties.

Absence of Specific Computational Research on this compound

Despite a thorough review of scientific literature, detailed computational and theoretical modeling studies specifically focused on the chemical compound This compound are not publicly available. As a result, the generation of an article covering the requested topics of predictive interaction profiles, molecular docking simulations, and energetic characterization for this specific molecule cannot be fulfilled at this time.

Computational chemistry and theoretical modeling are powerful tools for predicting the behavior and interaction of molecules. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and molecular dynamics simulations are frequently employed to forecast the potential biological activity and interaction mechanisms of chemical compounds. These predictive models are instrumental in the early phases of drug discovery and materials science, helping to prioritize candidates for synthesis and experimental testing.

Molecular docking, for instance, simulates the binding of a small molecule (ligand) to the active site of a biological target, such as an enzyme or receptor. This allows for the analysis of potential binding modes and the energetic characterization of these interactions, providing insights into the compound's potential efficacy and mechanism of action.

However, the application of these sophisticated computational techniques is highly specific to the molecule . The unique electronic and steric properties of this compound, conferred by the precise arrangement of its chloro and amine substituents on the quinoline scaffold, mean that data from other quinoline derivatives cannot be accurately extrapolated to predict its specific interaction profiles and binding energetics.

While general principles of computational chemistry and molecular modeling are well-established, the generation of a scientifically rigorous article as per the specified outline requires dedicated research and data for this compound. Currently, such specific studies are absent from the accessible scientific domain.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 6,8 Dichloroquinolin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: The proton (¹H) NMR spectrum of 6,8-dichloroquinolin-2-amine would provide critical information. The aromatic protons on the quinoline (B57606) ring system are expected to appear in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The two chlorine substituents at positions 6 and 8 will influence the chemical shifts of the adjacent protons through their electron-withdrawing inductive effects. The protons at positions 5 and 7 would likely show a doublet or doublet of doublets splitting pattern, coupling to each other. The protons at positions 3 and 4 would also appear as doublets. The amine (-NH₂) protons would typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR: The carbon-13 (¹³C) NMR spectrum provides information on each unique carbon atom in the molecule. The quinoline ring system typically displays signals between δ 110-150 ppm. libretexts.org The carbons directly bonded to the chlorine atoms (C6 and C8) and the nitrogen atom (C2 and C8a) would have their chemical shifts significantly influenced. The carbon bearing the amino group (C2) would be expected to resonate at a relatively high chemical shift.

2D NMR: Two-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals, especially for complex structures. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons on the quinoline rings (e.g., H3 with H4, H5 with H7). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary carbons (those with no attached protons) and piecing together the molecular skeleton by showing long-range connectivities, for instance, from the amine protons to carbons C2 and C3.

| Technique | Expected Observations for this compound | Information Gained |

| ¹H NMR | Aromatic protons (H3, H4, H5, H7) in the δ 6.5-8.5 ppm range with doublet/multiplet splitting. A broad singlet for the -NH₂ protons. | Number of distinct proton environments, proton-proton coupling, electronic environment of protons. |

| ¹³C NMR | Signals for 9 distinct carbon atoms. Carbons C2, C6, C8, and C8a would be significantly shifted due to heteroatom attachment. | Number of unique carbon atoms, identification of functionalized carbons. |

| COSY | Cross-peaks between H3-H4 and H5-H7. | Confirms the connectivity of protons on the same ring fragment. |

| HSQC | Correlation peaks for C3-H3, C4-H4, C5-H5, and C7-H7. | Unambiguous assignment of carbons with attached protons. |

| HMBC | Long-range correlations from H5 to C4, C6, C8a; from H7 to C5, C8, C8a; from -NH₂ to C2, C3. | Establishes the complete molecular framework and confirms the position of substituents. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹. Aromatic C=C and C=N stretching vibrations of the quinoline ring would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations for the two chlorine atoms attached to the aromatic ring are expected in the fingerprint region, typically below 1100 cm⁻¹ and can sometimes be observed around 1090 cm⁻¹ in related dichloroquinoline compounds. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetrical vibrations and non-polar bonds often give strong Raman signals. For this compound, the symmetric vibrations of the aromatic ring system would be prominent in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Primary Amine (-NH₂) | Symmetric & Asymmetric N-H Stretch | 3300 - 3500 (two bands) | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1600 - 1650 | Weak |

| Quinoline Ring | Aromatic C=C and C=N Stretch | 1400 - 1600 (multiple bands) | 1400 - 1600 (strong bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aryl-Chloride (C-Cl) | C-Cl Stretch | < 1100 | Strong |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is a powerful tool for determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₉H₆Cl₂N₂), the molecular weight is approximately 213.07 g/mol . A high-resolution mass spectrometer (HRMS) could confirm the elemental composition by providing a highly accurate mass measurement.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a compound with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.

Electron Ionization (EI) is a common technique that can cause extensive fragmentation. A plausible fragmentation pathway for this compound could involve the initial loss of a chlorine atom, followed by the loss of HCN from the heterocyclic ring, which are common fragmentation patterns for halogenated and nitrogen-containing aromatic compounds.

| Ion | m/z (for ³⁵Cl) | Significance |

| [M]⁺ | ~212 | Molecular ion |

| [M+2]⁺ | ~214 | Isotope peak (one ³⁷Cl) |

| [M+4]⁺ | ~216 | Isotope peak (two ³⁷Cl) |

| [M-Cl]⁺ | ~177 | Loss of a chlorine radical |

| [M-Cl-HCN]⁺ | ~150 | Subsequent loss of hydrogen cyanide |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structural Elucidation

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information on intermolecular interactions such as hydrogen bonding and crystal packing.

If a suitable single crystal of this compound can be grown, single-crystal XRD analysis would confirm its molecular structure beyond doubt. The analysis would reveal the planarity of the quinoline ring system and the geometry of the amino group. Intermolecular hydrogen bonds involving the amine group (N-H···N) are likely to be a key feature of the crystal packing. Based on studies of similar substituted quinolines, the compound may crystallize in a common space group such as P2₁/n or P2₁/c within a monoclinic crystal system. cambridge.orgchemmethod.com

| Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms, confirming connectivity. |

| Intermolecular Interactions | Identification of hydrogen bonds, π-π stacking, and other non-covalent forces that govern crystal packing. |

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts. It is the primary method for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds. For an aromatic amine like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

A typical RP-HPLC setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govwaters.com Detection is commonly achieved using a UV-Vis detector, as the quinoline ring system is a strong chromophore.

For trace analysis or analysis in complex matrices, derivatization can be employed to enhance detection sensitivity and selectivity. thermofisher.com

Pre-column Derivatization: The analyte is reacted with a derivatizing agent before injection into the HPLC system. Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to form highly fluorescent derivatives, allowing for much lower detection limits with a fluorescence detector. thermofisher.com

Post-column Derivatization: The derivatizing agent is added to the column effluent after separation but before detection. This method avoids potential issues with separating multiple derivatized products but requires more complex instrumentation.

| Parameter | Typical Conditions |

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Gradient elution with Acetonitrile/Water or Methanol/Water, often with a buffer (e.g., formic acid, ammonium acetate). nih.gov |

| Detection | UV-Vis (due to the aromatic quinoline system) or Fluorescence (if derivatized). |

| Derivatization Reagent | Dansyl chloride, FMOC-Cl (pre-column) for fluorescence detection. thermofisher.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, direct analysis of this compound by GC can be challenging due to the polarity and low volatility of the amine group, which can lead to poor peak shape and thermal degradation. libretexts.org

To overcome this, derivatization is almost always necessary to convert the polar N-H bonds into less polar, more volatile, and more thermally stable groups. libretexts.org

Silylation: This is a very common method where active hydrogens in the amine group are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com The resulting TMS derivative is significantly more volatile and suitable for GC analysis.

Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can be used to form stable amide derivatives that are not only volatile but also highly sensitive to electron capture detection (ECD). nih.gov

Once derivatized, the compound can be separated on a non-polar capillary GC column and detected by a mass spectrometer, which provides both high sensitivity and structural confirmation. nih.gov

| Parameter | Typical Conditions |

| Requirement | Derivatization is generally required to increase volatility and thermal stability. libretexts.org |

| Derivatization Methods | Silylation: Reagents like BSTFA or MSTFA to form a TMS-amine. youtube.comAcylation: Reagents like trifluoroacetic anhydride (TFAA) or PFPA to form a stable amide. |

| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms). |

| Detection | Mass Spectrometry (MS) provides mass information for identification. |

Synthetic Applications and Derivatization Strategies of 6,8 Dichloroquinolin 2 Amine

Utilization as a Crucial Synthetic Building Block for Complex Chemical Architectures

The quinoline (B57606) scaffold is a significant structural motif in medicinal chemistry and drug design due to its presence in numerous pharmaceuticals and biologically active compounds. nih.govresearchgate.net The functionalization of the quinoline ring at various positions allows for the modulation of its pharmacological activities. nih.gov 6,8-Dichloroquinolin-2-amine, with its reactive 2-amino group and chloro-substituted benzene (B151609) ring, serves as a versatile and crucial building block for the synthesis of more complex chemical structures.

Precursor in the Synthesis of Novel Heterocyclic Systems